3-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid
Description
3-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a benzoic acid core substituted with a hydroxymethyl group at the ortho position and a methoxy group at the meta position relative to the carboxyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Properties
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-14-12(7-4-8-13(14)15(17)18)11-6-3-2-5-10(11)9-16/h2-8,16H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFBVFRCTFHBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689051 | |
| Record name | 2'-(Hydroxymethyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-81-0 | |
| Record name | 2'-(Hydroxymethyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methoxybenzoic acid with formaldehyde, followed by oxidation of the resulting intermediate to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and an oxidizing agent like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar aprotic solvent.
Major Products Formed
Oxidation: 3-(2-Carboxyphenyl)-2-methoxybenzoic acid.
Reduction: 3-(2-Hydroxymethylphenyl)-2-methoxybenzyl alcohol.
Substitution: 3-(2-Hydroxymethylphenyl)-2-aminobenzoic acid (if methoxy group is substituted with an amino group).
Scientific Research Applications
3-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl and methoxy groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the methoxy group.
3-Methoxybenzoic acid: Similar structure but lacks the hydroxymethyl group.
2-Methoxybenzoic acid (O-Anisic acid): Similar structure but lacks the hydroxymethyl group.
Uniqueness
3-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for specific applications in research and industry.
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